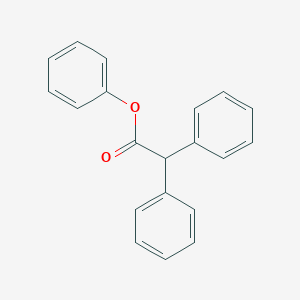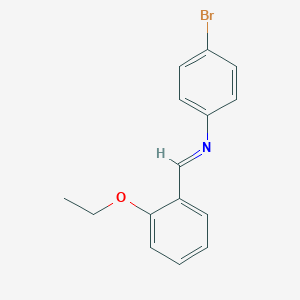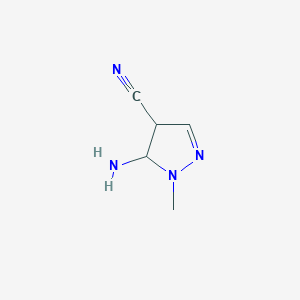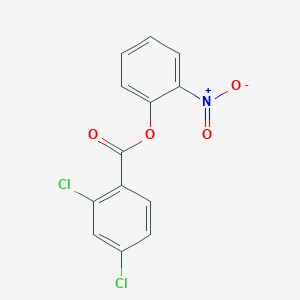![molecular formula C18H13Cl3N2S2 B185705 3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine CAS No. 5589-92-4](/img/structure/B185705.png)
3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyridazine derivative that has two sulfanyl groups attached to it, making it a promising candidate for use in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting specific enzymes or signaling pathways involved in disease progression. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine in lab experiments is its high potency and selectivity towards specific enzymes or signaling pathways. This makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research involving 3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine. One area of research is the development of more efficient synthesis methods for this compound, which could increase its availability and reduce its cost. Another area of research is the identification of specific enzymes or signaling pathways that are targeted by this compound, which could provide insights into its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in the future.
Synthesis Methods
The synthesis method of 3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine involves the reaction of 3,6-dichloropyridazine with 4-chlorobenzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography or recrystallization methods.
Scientific Research Applications
3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine has various scientific research applications, including its use as a potential drug candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. This compound has shown promising results in various in vitro and in vivo studies, indicating its potential as a therapeutic agent.
properties
CAS RN |
5589-92-4 |
|---|---|
Product Name |
3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine |
Molecular Formula |
C18H13Cl3N2S2 |
Molecular Weight |
427.8 g/mol |
IUPAC Name |
3-chloro-4,5-bis[(4-chlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C18H13Cl3N2S2/c19-14-5-1-12(2-6-14)10-24-16-9-22-23-18(21)17(16)25-11-13-3-7-15(20)8-4-13/h1-9H,10-11H2 |
InChI Key |
PBPBYIBTRMVMCB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=CN=NC(=C2SCC3=CC=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CN=NC(=C2SCC3=CC=C(C=C3)Cl)Cl)Cl |
Other CAS RN |
5589-92-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)


![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B185631.png)


![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)
![2-[(2-Thienylmethylene)amino]phenol](/img/structure/B185637.png)



![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)